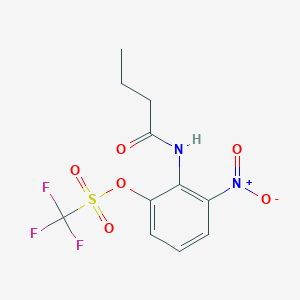

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 500991-98-0 . It has a molecular weight of 356.28 and is typically stored at temperatures between 2-8°C . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-butyramido-3-nitrophenyl trifluoromethanesulfonate . The InChI code is 1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) .Scientific Research Applications

Lewis Acid Catalysis

Trifluoromethanesulfonate derivatives, such as scandium trifluoromethanesulfonate, are highly active Lewis acid catalysts used in organic synthesis. They are particularly effective in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This demonstrates their potential for facilitating complex organic reactions, including selective macrolactonization of omega-hydroxy carboxylic acids, which is crucial for synthesizing macrolides—a class of natural products with significant pharmaceutical applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a Brönsted acid catalyst, demonstrates the versatility of sulfonate derivatives in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This indicates the potential of similar compounds for promoting environmentally friendly reactions with high yields and clean products, which is an important consideration in the development of green chemistry protocols (Khaligh, 2015).

Single-Molecule Magnets

Compounds like cyanometalates, which incorporate trifluoromethanesulfonate ions, have been used to construct single-molecule magnets. These materials exhibit unique magnetic properties at the molecular level, indicating potential applications in quantum computing and information storage technologies (Li et al., 2005).

Organic Synthesis Enhancements

Trifluoromethanesulfonic anhydride is a powerful reagent in organic synthesis, used for activating and converting a variety of compounds, including amides and sulfoxides. Its application extends to activating nitrogen-containing heterocycles, illustrating its broad utility in developing new synthetic methodologies (Qin, Cheng, & Jiao, 2022).

Fuel Cell Technology

Ionic liquids based on trifluoromethanesulfonate, such as 2-sulfoethylammonium trifluoromethanesulfonate, have been explored as protic electrolytes in high-temperature PEM fuel cells. These compounds offer electrochemical and thermal stability, showcasing their potential to enhance fuel cell performance and durability (Wippermann et al., 2016).

Safety and Hazards

properties

IUPAC Name |

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVMECGCRHDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)